molecular formula C14H18N4O4 B13832886 Phenylhydrazine hemioxalate

Phenylhydrazine hemioxalate

Cat. No.: B13832886
M. Wt: 306.32 g/mol
InChI Key: VZKYNNMENSLGRM-UHFFFAOYSA-N
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Description

Phenylhydrazine hemioxalate is a chemical compound of significant interest in biochemical and hematological research. Researchers value phenylhydrazine and its derivatives primarily for their ability to induce hemolytic anemia in experimental animal models, a process initiated by a bimolecular reaction with oxyhemoglobin that is likely a two-electron transfer . This reaction leads to oxidative denaturation of hemoglobin and the formation of reactive oxygen species (ROS), including superoxide anion, which can be studied to understand oxidative damage to red blood cells . The subsequent hemolytic activity provides a well-characterized method for investigating the mechanisms of anemia, evaluating potential therapeutic agents, and studying erythropoiesis and iron metabolism . Studies have shown that phenylhydrazine administration alters iron metabolism and increases erythropoietic activity, which can be observed through changes in hematological parameters and organ weights . Furthermore, this experimental model is useful for probing the JAK-STAT signaling pathway involved in erythropoietin receptor signaling . The hemioxalate salt form may be preferred in certain research contexts for its solubility and handling properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H18N4O4

Molecular Weight

306.32 g/mol

IUPAC Name

oxalic acid;phenylhydrazine

InChI

InChI=1S/2C6H8N2.C2H2O4/c2*7-8-6-4-2-1-3-5-6;3-1(4)2(5)6/h2*1-5,8H,7H2;(H,3,4)(H,5,6)

InChI Key

VZKYNNMENSLGRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN.C1=CC=C(C=C1)NN.C(=O)(C(=O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Phenylhydrazine and Analogous Hydrazine Derivatives

Established Synthetic Routes to Phenylhydrazine (B124118)

The synthesis of phenylhydrazine has been a subject of chemical investigation for over a century, leading to several well-established routes. The most prominent of these involves the reduction of diazonium salts, a method pioneered by Hermann Emil Fischer in 1875. chemicalbook.comnumberanalytics.com

The classical and most widely used method for preparing phenylhydrazine is the Fischer synthesis, which begins with the diazotization of aniline (B41778). omanchem.com This process involves reacting aniline with a source of nitrous acid, typically sodium nitrite (B80452), in the presence of a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C) to form a benzenediazonium (B1195382) salt intermediate. chemicalbook.comorgsyn.org This unstable intermediate is then immediately reduced to yield phenylhydrazine.

Several reducing agents can be employed for this transformation:

Stannous Chloride (Tin(II) Chloride) Reduction: In laboratory settings, stannous chloride in concentrated hydrochloric acid is a common reducing agent. chemicalbook.com A pre-cooled solution of SnCl₂ is added to the diazonium salt solution, leading to the precipitation of the phenylhydrazine hydrochloride salt. chemicalbook.com This method is often utilized in "one-pot" procedures where the diazotization and reduction steps are performed sequentially in the same vessel. justia.com

The general reaction scheme is as follows: C₆H₅NH₂ + NaNO₂ + 2HCl → [C₆H₅N₂]⁺Cl⁻ + NaCl + 2H₂O [C₆H₅N₂]⁺Cl⁻ + Reducing Agent → C₆H₅NHNH₂·HCl

While diazonium salt reduction is dominant, alternative pathways for synthesizing phenylhydrazine have been developed.

Synthesis from N-Phenylurea: A patented method provides a route starting from N-phenylurea instead of aniline. google.com The process involves the chlorination of N-phenylurea, followed by treatment with an aqueous solution of sodium hydroxide. The resulting phenylhydrazine is then extracted and can be converted to its hydrochloride salt by reaction with hydrochloric acid. google.com

Synthesis using Butanone Azine: Another patented method describes the preparation of phenylhydrazine using aniline and butanone azine as raw materials with a hydrazonium salt (such as hydrazine (B178648) sulfate (B86663) or hydrochloride) acting as a catalyst. google.com The reaction is conducted at elevated temperatures (90-130°C). A key advantage of this method is that the byproducts, ammonia (B1221849) and butanone, can be recovered and recycled to synthesize butanone azine, making the process more atom-economical. google.com

Synthesis and Characterization of Phenylhydrazine Hemioxalate and Related Salts

Phenylhydrazine is a weak base and is often converted into its salt form for improved stability and ease of handling. who.int The hydrochloride is the most common salt, but others, including the oxalate (B1200264), are also prepared.

The general method for forming these salts involves reacting the phenylhydrazine free base with the corresponding acid. For instance, phenylhydrazine hydrochloride is readily prepared by treating a solution of phenylhydrazine with hydrochloric acid, which causes the salt to precipitate and crystallize. chemicalbook.comorgsyn.org This salt can be purified by recrystallization from water. orgsyn.org

The synthesis of This compound , while less documented in readily available literature, follows a similar principle. For hydrazines that may be unstable, conversion to a more stable hydrogen oxalate salt is a known strategy. acs.org The preparation generally involves dissolving the free base in a suitable solvent, such as acetone (B3395972) or ethanol, and adding a solution of oxalic acid to induce crystallization of the salt. google.comprepchem.com A patent for a related compound, 2-bromophenylhydrazine (B91577) oxalate, specifies dissolving the free base in a 30% oxalic acid solution and stirring at 60-70°C to facilitate crystallization. google.com

Characterization Data:

Characterization of these salts is crucial for confirming their identity and purity. While specific data for the hemioxalate is not widely published, data for the more common hydrochloride salt is available.

Compound NameFormulaMelting Point (°C)Spectroscopic Data
Phenylhydrazine HydrochlorideC₆H₉ClN₂243-246 (decomposes)¹H NMR (DMSO-d₆, 300MHz) δ(ppm): 6.93-7.26 (m, Ar-5H); 8.4 (br, 1H, NH); 10.4 (s, 3H, –NH₃⁺) google.com
This compound(C₆H₈N₂)₂·C₂H₂O₄Not availableNot available
PhenylhydrazineC₆H₈N₂19.5Not applicable (liquid at room temp.) chemicalbook.com

Modern Adaptations and Green Chemistry Approaches in Phenylhydrazine Synthesis

Recent advancements in chemical synthesis have focused on improving the safety, efficiency, and environmental footprint of established processes.

Continuous Flow Synthesis: A significant modern adaptation is the move from traditional batch processing to continuous flow synthesis for preparing phenylhydrazine salts. google.comwipo.int This approach is particularly advantageous because the highly energetic and potentially explosive diazonium salt intermediate is generated and consumed in situ within a microreactor, preventing its accumulation in large quantities. researchgate.net This technology offers superior mass and heat transfer, precise control over reaction parameters, and dramatically reduced reaction times—often to less than 20-30 minutes for the entire three-step sequence (diazotization, reduction, and hydrolysis/salting out). google.comresearchgate.net This leads to improved safety, higher purity products, and increased production efficiency compared to batch methods. patsnap.compatsnap.com Patents describe integrated reactors where all three steps are performed continuously and sequentially. justia.compatsnap.com

Green Chemistry Approaches: The principles of green chemistry aim to reduce waste and use less hazardous materials. Continuous flow synthesis aligns with these principles by improving energy efficiency and minimizing the risk of runaway reactions. researchgate.net Other green strategies include the development of synthetic routes that recycle byproducts, such as the method using butanone azine where the ammonia and butanone are recovered. google.com Research into using phenylhydrazine for photoinduced transformations and microwave-assisted synthesis also reflects the broader push towards more sustainable chemical practices. bohrium.comnumberanalytics.comajgreenchem.com These energy-efficient methods can lead to faster reactions, cleaner products, and reduced use of volatile organic solvents. researchgate.net

Mechanistic Investigations of Phenylhydrazine Reactivity and Chemical Transformations

Fundamental Reaction Mechanisms Involving the Hydrazine (B178648) Moiety

The chemical behavior of phenylhydrazine (B124118) is dominated by the nucleophilic and redox properties of its hydrazine functional group. This section explores the core mechanistic pathways through which this moiety engages in chemical reactions.

Electron Transfer Processes

Phenylhydrazine can participate in electron transfer reactions, acting as a reducing agent in various chemical and biological systems. The oxidation of phenylhydrazine is a complex process that can be initiated by metal cations or biological molecules like oxyhemoglobin. nih.gov This process involves the formation of several reactive intermediates, including the phenylhydrazyl radical, phenyldiazene, and the benzenediazonium (B1195382) ion. nih.gov Superoxide (B77818) radicals can be both a product and a chain propagator in these oxidation reactions. nih.gov

In the context of direct arene C-H arylation, phenylhydrazine has been utilized as an initiator. organic-chemistry.org This reaction proceeds through a base-promoted homolytic aromatic substitution (BHAS) mechanism, where phenylhydrazine facilitates an electron transfer to an aryl halide, generating aryl radicals. organic-chemistry.org These radicals then engage in the desired C-H arylation. organic-chemistry.org The strong electron transfer capability of phenylhydrazine is a key factor in the efficiency of this process. organic-chemistry.org

Studies on the inhibition of monoamine oxidases (MAO) A and B by hydrazines also highlight the role of electron transfer. colab.wsnih.gov The mechanism is believed to involve an enzyme-catalyzed conversion of the hydrazine to a diazene (B1210634), which then reacts with molecular oxygen to form an alkyl radical and a superoxide anion. colab.wsnih.gov

Mechanistic Pathways of Hydrazone Formation

The reaction of phenylhydrazine with aldehydes and ketones to form phenylhydrazones is a cornerstone of its chemistry. numberanalytics.comwikipedia.org This condensation reaction is typically initiated by the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon. nih.govpearson.com This is followed by the elimination of a water molecule to yield the C=N double bond of the hydrazone. wikipedia.orgyale.edu

The reaction is generally catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. nih.gov However, the pH must be carefully controlled, as protonation of the hydrazine nitrogen would diminish its nucleophilicity. numberanalytics.com The mechanism often proceeds through a tetrahedral intermediate, and the breakdown of this intermediate is typically the rate-limiting step at neutral pH. nih.gov

The formation of osazones, particularly in carbohydrate chemistry, is an extension of hydrazone formation. yale.edumgcub.ac.in After the initial formation of a phenylhydrazone, two additional equivalents of phenylhydrazine are involved. One equivalent oxidizes the adjacent α-hydroxy group to a carbonyl, and the third equivalent then reacts with this new carbonyl group to form the bis-hydrazone known as an osazone. yale.edunumberanalytics.commgcub.ac.in Several mechanisms have been proposed for the intricacies of osazone formation beyond the initial hydrazone step. yale.edu

Reactant 1Reactant 2ProductReaction Type
PhenylhydrazineAldehyde/KetonePhenylhydrazoneCondensation
PhenylhydrazineReducing SugarOsazoneCondensation/Oxidation

Detailed Studies on Fischer Indole (B1671886) Synthesis Mechanism

The Fischer indole synthesis is arguably the most significant reaction involving phenylhydrazine, providing a versatile route to the indole heterocyclic system. wikipedia.orgtestbook.combyjus.com The reaction involves heating a phenylhydrazone with an acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, BF₃). wikipedia.orgtestbook.com

The widely accepted mechanism proceeds through several key steps: wikipedia.orgbyjus.com

Phenylhydrazone Formation : The initial step is the formation of a phenylhydrazone from phenylhydrazine and an aldehyde or ketone. numberanalytics.comwikipedia.org

Tautomerization to Ene-hydrazine : The phenylhydrazone tautomerizes to the more reactive ene-hydrazine intermediate. wikipedia.orgvaia.com

nih.govnih.gov-Sigmatropic Rearrangement : Following protonation, the ene-hydrazine undergoes a nih.govnih.gov-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond and breaking the N-N bond. numberanalytics.comwikipedia.orgbyjus.com This step is an irreversible electrocyclic rearrangement. byjus.com

Aromatization and Cyclization : The resulting diimine intermediate loses a proton to regain aromaticity in the benzene (B151609) ring. byjus.com The nucleophilic amine then attacks the imine carbon to form a cyclic aminal. wikipedia.orgbyjus.com

Elimination of Ammonia (B1221849) : Under acidic conditions, the aminal eliminates a molecule of ammonia, followed by aromatization, to yield the final indole product. wikipedia.orgbyjus.com

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the indole ring. wikipedia.org

Kinetic and Thermodynamic Aspects of Phenylhydrazine Reactions

The rates and equilibria of phenylhydrazine reactions are influenced by various factors. In hydrazone formation, kinetic studies have shown that the reaction is subject to general acid catalysis. nih.gov The rate-limiting step can change depending on the pH of the medium. nih.gov For instance, in the reaction of phenylhydrazine with various aldehydes and ketones at pH 7.4, reaction rates can vary significantly based on the structure of the carbonyl compound. nih.gov

In some cases, kinetic and thermodynamic products can differ. For example, in competitive reactions between two different carbonyl compounds with semicarbazide (B1199961) (a hydrazine derivative), the kinetically favored product forms faster at lower temperatures, while the more stable, thermodynamically favored product predominates at higher temperatures. scribd.com

ReactionKey Kinetic FactorKey Thermodynamic Factor
Hydrazone FormationpH, general acid catalysis nih.govStability of the C=N bond
Fischer Indole SynthesisAcid catalysis lowers the activation energy for the nih.govnih.gov-sigmatropic rearrangement nih.govFormation of the stable aromatic indole ring wikipedia.org

Influence of Substituent Effects on Reaction Selectivity and Efficiency

Substituents on both the phenyl ring of phenylhydrazine and the carbonyl reactant can exert significant electronic and steric effects on reaction rates and outcomes.

In the reaction of substituted phenylhydrazines with oxyhemoglobin, the position of the substituent on the phenyl ring is crucial. nih.gov Halogen and alkyl groups in the ortho position decrease the reaction rate, whereas the same groups in the meta or para position increase the rate. nih.gov A carboxylate group at the ortho or para position can block the reaction entirely. nih.gov Similarly, in the oxidation of arylhydrazines to form biaryls, electron-releasing groups at the para position of the phenylhydrazine lead to higher yields. psu.edu

For hydrazone formation, electron-withdrawing groups on the carbonyl compound generally increase the rate of reaction by making the carbonyl carbon more electrophilic. nih.gov Conversely, electron-donating groups can slow the reaction. Steric hindrance around the carbonyl group can also decrease the reaction rate. nih.gov

In the Fischer indole synthesis, substituent effects can influence the regioselectivity when unsymmetrical ketones are used. byjus.com The choice of acid catalyst and the electronic nature of the substituents on the phenylhydrazine and the ketone all play a role in determining which of the two possible regioisomeric indoles is formed. byjus.com Computational studies have shown that substituents that stabilize the transition state of the nih.govnih.gov-sigmatropic rearrangement can accelerate the reaction. nih.gov

ReactionSubstituent on PhenylhydrazineEffect on Reactivity/Selectivity
Reaction with Oxyhemoglobinortho-Halogen/AlkylDecreases rate nih.gov
Reaction with Oxyhemoglobinmeta or para-Halogen/AlkylIncreases rate nih.gov
Biaryl Synthesis (Oxidation)para-Electron-releasing groupIncreases yield psu.edu
Fischer Indole SynthesisElectron-donating/withdrawingInfluences regioselectivity byjus.com

Elucidation of Reactive Intermediates and Transition States

The identification and characterization of transient species are critical for a complete mechanistic understanding. In the oxidation of phenylhydrazine, intermediates such as the superoxide radical, phenylhydrazyl radical, phenyldiazene, and benzenediazonium ion have been detected or inferred. nih.gov Phenyldiimide has also been proposed as an intermediate in reactions involving the oxidation of phenylhydrazine, which can then decompose to form phenyl radicals. acs.org

In the Fischer indole synthesis, the ene-hydrazine is a key reactive intermediate, though it is typically not isolated. numberanalytics.comwikipedia.org The transition state for the nih.govnih.gov-sigmatropic rearrangement has been the subject of extensive computational study, which suggests an asynchronous, concerted process that is significantly stabilized by acid catalysis. numberanalytics.comnih.gov The diimine and the cyclic aminal are subsequent intermediates on the path to the final indole product. wikipedia.orgbyjus.com

Studies on the inhibition of enzymes like monoamine oxidase by phenylhydrazine suggest the formation of a bound diazene intermediate, which then leads to the generation of arylalkyl radicals responsible for covalent modification of the enzyme's flavin cofactor. colab.wsnih.gov The elucidation of these transient species, often through a combination of kinetic studies, trapping experiments, and computational modeling, provides invaluable insight into the detailed reaction pathways of phenylhydrazine.

Advanced Analytical and Spectroscopic Characterization Techniques for Phenylhydrazine Derivatives

High-Resolution Spectroscopic Methodologies for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the detailed structural analysis of organic compounds. These methods provide insights into the molecular framework, functional groups, and electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For phenylhydrazine (B124118) hemioxalate, the NMR spectra would be a composite of the signals from the phenylhydrazine cation and the hemioxalate anion.

In ¹H NMR, the phenylhydrazine moiety would exhibit characteristic signals for the aromatic protons on the benzene (B151609) ring and the protons of the hydrazinyl group. The aromatic protons typically appear as multiplets in the region of δ 6.8-7.6 ppm. rsc.orgscirp.org The N-H protons of the hydrazinyl group are expected to be broad and their chemical shift can vary depending on the solvent and concentration, but have been reported around δ 9.51 ppm in DMSO. taylorandfrancis.com The formation of the salt with oxalic acid would likely lead to a downfield shift of the hydrazinyl protons due to the influence of the nearby carboxylate groups. The protons of the oxalic acid would also be present, typically as a broad singlet at a downfield position, for instance, around 8.20 ppm in d6-DMSO for anhydrous oxalic acid. rsc.org

The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the phenyl ring and the carboxyl groups of the oxalate (B1200264). The aromatic carbons of phenylhydrazine typically resonate between δ 112-150 ppm. rsc.orgspectrabase.com Specifically, the carbon attached to the nitrogen (C1) is found around 144-146 ppm, while the other aromatic carbons appear at various positions within this range. rsc.orgtaylorandfrancis.com The carboxyl carbons of the oxalate anion are expected to appear significantly downfield, with reported values for oxalic acid around 161 ppm in d6-DMSO. rsc.org

Table 1: Predicted NMR Data for Phenylhydrazine Hemioxalate

Nucleus Functional Group Predicted Chemical Shift (δ) ppm
¹H Aromatic (C₆H₅) 6.8 - 7.6 (m)
¹H Hydrazinyl (NH-NH₂) > 9.5 (br s)
¹H Carboxylic Acid (COOH) ~8.2 (br s)
¹³C Aromatic (C-N) ~145
¹³C Aromatic (C-H) 112 - 130
¹³C Carboxylic (C=O) ~161

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be a superposition of the vibrational modes of the phenylhydrazinium cation and the hemioxalate anion.

Key absorptions for the phenylhydrazine moiety include N-H stretching vibrations, which typically appear as broad bands in the region of 3300-3400 cm⁻¹. scirp.orgresearchgate.net Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region. scirp.org The N-H bending vibration is also a characteristic peak, often seen around 1600 cm⁻¹. scirp.org

For the oxalate component, the most prominent feature is the C=O stretching vibration of the carboxylic acid group, which is expected to be a strong, broad band in the range of 1680-1720 cm⁻¹. researchgate.netuniramalang.ac.id The O-H stretching of the carboxylic acid will also be present as a very broad absorption in the 2500-3300 cm⁻¹ region, often overlapping with the N-H stretching bands. The C-O stretching and O-H bending vibrations would appear in the fingerprint region (below 1500 cm⁻¹). uniramalang.ac.id

Table 2: Predicted FT-IR Data for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (Hydrazine) Stretching 3300 - 3400 (broad)
Aromatic C-H Stretching 3000 - 3100
O-H (Carboxylic Acid) Stretching 2500 - 3300 (very broad)
C=O (Carboxylic Acid) Stretching 1680 - 1720 (strong, broad)
N-H (Hydrazine) Bending ~1600
Aromatic C=C Stretching 1450 - 1600
C-O (Carboxylic Acid) Stretching 1200 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Phenylhydrazine exhibits characteristic UV absorption due to the presence of the aromatic ring. In aqueous solution at neutral pH, phenylhydrazine typically shows an absorption maximum (λmax) around 270-280 nm. researchgate.net Upon derivatization or changes in pH, this peak can shift. For instance, in more basic solutions, a bathochromic (red) shift to around 310-340 nm is observed. researchgate.net The formation of a salt with oxalic acid is not expected to significantly alter the chromophore of the phenylhydrazine moiety, so the UV-Vis spectrum of this compound should be similar to that of phenylhydrazine itself under acidic conditions. Oxalic acid does not absorb significantly in the UV-Vis range.

Table 3: Predicted UV-Vis Data for this compound

Chromophore Predicted λmax (nm) Solvent
Phenylhydrazinium ion 270 - 280 Aqueous (neutral/acidic)

Mass Spectrometry (MS and Tandem MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, one would expect to observe the molecular ion of phenylhydrazine at a mass-to-charge ratio (m/z) of 108. researchgate.net Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the intact salt may not be observed. Instead, protonated phenylhydrazine [M+H]⁺ at m/z 109 would likely be a prominent peak. rsc.org

Tandem MS (MS/MS) experiments on the phenylhydrazine ion would reveal its characteristic fragmentation pattern. Common fragments would arise from the cleavage of the N-N bond and fragmentation of the aromatic ring. The fragmentation of oxalic acid (m/z 90) would likely show loss of water (H₂O) and carbon monoxide (CO) or carbon dioxide (CO₂).

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. A single-crystal XRD analysis of this compound would provide precise bond lengths, bond angles, and details of the crystal packing, including hydrogen bonding interactions between the phenylhydrazinium cation and the hemioxalate anion.

Based on known structures of similar salts, it is expected that the crystal structure would be stabilized by a network of hydrogen bonds. The hydrazinium (B103819) group (NH₂⁺) of the phenylhydrazinium cation would act as a hydrogen bond donor to the carboxylate and carbonyl oxygen atoms of the hemioxalate anion. Studies on oxalic acid dihydrate have shown it crystallizes in the monoclinic space group P2₁/n. researchgate.netiucr.org The crystal system of this compound would need to be determined experimentally but would likely involve extensive hydrogen bonding.

Table 4: Predicted Crystallographic Data for this compound Constituents

Compound Crystal System Space Group Key Interactions
Oxalic Acid Dihydrate Monoclinic P2₁/n Extensive hydrogen bonding between oxalic acid and water molecules. researchgate.netiucr.orgiucr.orgcsic.esrsc.org
Phenylhydrazine HCl - - Ionic and hydrogen bonding interactions.

Chromatographic Techniques for Separation and Purity Assessment of Phenylhydrazine Derivatives

Chromatographic methods are essential for separating phenylhydrazine derivatives from reaction mixtures and for assessing their purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique. For phenylhydrazine and its derivatives, reversed-phase HPLC (RP-HPLC) is often employed. sielc.cominnovareacademics.in A typical setup would use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724). sielc.cominnovareacademics.in Detection is commonly achieved using a UV detector, monitoring at the λmax of the phenylhydrazine chromophore. rsc.org Pre-column derivatization can also be used to enhance detection sensitivity and specificity. rsc.org

Gas Chromatography (GC) can also be utilized for the analysis of phenylhydrazine, although derivatization is often necessary to improve volatility and thermal stability. For the analysis of the oxalate component, GC methods have been developed that involve methylation to form the more volatile dimethyl oxalate. nih.govauajournals.org These methods are sensitive and can be used for quantitative analysis. nih.govlmaleidykla.ltlmaleidykla.lt

Table 5: Chromatographic Methods for Phenylhydrazine and Oxalic Acid

Technique Stationary Phase Mobile Phase/Carrier Gas Detection
Phenylhydrazine
RP-HPLC C18 Acetonitrile/Water/Buffer UV
Oxalic Acid
GC (after derivatization) Various Helium/Nitrogen FID/MS

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenylhydrazine and its derivatives. Due to their use as intermediates in pharmaceuticals and other industries, methods are required to detect and quantify them, often as residual impurities. rsc.orgrsc.org

Direct analysis of phenylhydrazine compounds is possible using reverse-phase HPLC. One method utilizes a phenyl bonded silica (B1680970) gel column with a mobile phase consisting of a gradient of an organic solvent (like acetonitrile or methanol) and a buffer solution. google.comgoogle.com Detection is typically performed using an ultraviolet (UV) detector, for instance, at a wavelength of 260 nm. google.comgoogle.com This approach has been validated for sensitivity, specificity, and precision in detecting phenylhydrazine in various drug substances. google.com Another simple reverse-phase method uses a C18 column with a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com

However, direct analysis can be hampered by a lack of specificity, especially when the drug matrix or other substances have similar UV absorption wavelengths to the phenylhydrazine analyte. rsc.orgrsc.org To overcome this, pre-column derivatization is frequently employed, a strategy discussed in more detail in section 4.3.1.

A summary of representative HPLC conditions is provided in the table below.

Table 1: Examples of HPLC Methods for Phenylhydrazine Derivative Analysis

Analyte(s) Column Mobile Phase Detector Key Finding Reference
Phenylhydrazine Newcrom R1 (Reverse Phase) Acetonitrile, Water, Phosphoric Acid MS-compatible Simple reverse-phase method suitable for analysis and preparative separation. sielc.com
Phenylhydrazine compound residues Phenyl bonded silica gel Gradient of organic phase (acetonitrile/methanol) and buffer solution UV (260 nm) Direct detection method with high sensitivity (0.75 ppm) for drug substances. google.comgoogle.com
Seven Phenyl hydrazine (B178648) chloro ester isomers ACE 3 C18 PFP (150 mm x 4.6 mm, 3 µm) A: 0.01M Ammonium acetate (B1210297) buffer (pH 4.9); B: Acetonitrile/Isopropyl alcohol/Buffer (60:20:20 v/v) UV (330 nm) Gradient method developed for separating seven potential genotoxic impurities in Apixaban. innovareacademics.in

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of phenylhydrazine and its derivatives. It is particularly useful for identifying and quantifying volatile and semi-volatile compounds. The purity of phenylhydrazine itself can be assessed by GC. avantorsciences.com

In complex biological studies, GC-MS has been instrumental. For instance, after forming an adduct of an enzyme with phenylhydrazine and subsequent hydrolysis, the resulting phenylhydrazone of pyridoxal (B1214274) was identified using GC-MS. nih.gov The method confirmed the identity of the adduct by comparing its retention time and mass spectrum with an authentic standard, using both chemical ionization and electron impact modes. nih.gov

For trace-level quantification of phenylhydrazine as a potential genotoxic impurity, a gas chromatography-headspace (GC-HS) method coupled with tandem mass spectrometry has been developed. researchgate.net This approach offers high sensitivity and is compliant with regulatory guidelines for ensuring the safety of pharmaceutical products. researchgate.net

Table 2: GC-MS Applications for Phenylhydrazine Analysis

Application Sample Type Technique Key Finding Reference
Purity Analysis Chemical Reagent GC Confirmed purity of phenylhydrazine reagent to be ≥98.0%. avantorsciences.com
Identification of Enzyme Active Site Purified Enzyme Hydrolysate GC-MS Identified the phenylhydrazone of pyridoxal, demonstrating the enzyme contains pyridoxal phosphate. nih.gov
Quantification of Genotoxic Impurity Pharmaceutical Drug Substance GC-HS-MS/MS Developed a robust and accurate method for trace-level quantification of phenylhydrazine. researchgate.net

Advanced Derivatization Strategies for Enhanced Analytical Detection and Resolution

Derivatization is a key strategy in the analysis of phenylhydrazine derivatives, serving two primary purposes: it can be used to tag phenylhydrazine itself to improve detection, or phenylhydrazine can be used as a reagent to tag other molecules (like carbonyls and sugars) for analysis.

Pre-column Derivatization in Liquid Chromatography

Pre-column derivatization is frequently used to enhance the detectability and specificity of analyzing trace levels of phenylhydrazine in complex matrices like drug substances. rsc.orgrsc.org The process involves reacting the phenylhydrazine analyte with a derivatizing reagent before injection into the HPLC system.

A common strategy is to use benzaldehyde-based reagents, such as 4-nitrobenzaldehyde (B150856), which react with phenylhydrazines to form hydrazone products. rsc.orggoogle.com This reaction shifts the maximum UV absorption wavelength of the derivative into the visible region (e.g., 416 nm), where interference from the drug matrix is minimal. rsc.orgrsc.org This approach significantly improves the specificity and sensitivity of the HPLC-UV method, with limits of detection reported as low as 0.008 µg/mL. rsc.org The selection of the derivatization reagent is critical; various benzaldehydes (e.g., salicylaldehyde (B1680747), 2,4-dinitrobenzaldehyde) have been compared, with 4-nitrobenzaldehyde often being selected for yielding a derivative with a strong absorption intensity at a suitably shifted wavelength. rsc.orggoogle.com

Phenylhydrazine hydrochloride is also used as a derivatizing agent itself, for example, in the analysis of compounds lacking a chromophore, such as valproic acid. nih.govbohrium.com A microwave-assisted derivatization process can be used to rapidly form a hydrazone, making the analyte detectable by HPLC-UV. nih.govbohrium.com

Derivatization for Spectrophotometric Quantification

Spectrophotometric methods often rely on derivatization to produce a colored product whose absorbance can be measured to determine the concentration of the analyte. Phenylhydrazine can be quantified by reacting it with various reagents to form chromophores.

One method involves the condensation reaction of phenylhydrazine with aromatic aldehydes, such as p-nitrobenzaldehyde (NB) and p-(dimethylamino)benzaldehyde (DAB), in a micellar medium. researchgate.net This reaction forms a colored hydrazone, allowing for the quantification of phenylhydrazine in samples like water and plasma. researchgate.net Another approach uses the reaction of phenylhydrazine with thionine (B1682319) and sodium nitrite (B80452) in an acidic medium, where the change in absorbance of thionine at 602 nm is measured. moca.net.ua

Conversely, phenylhydrazine and its derivatives, like 2,4-dinitrophenylhydrazine (B122626) (DNPH), are widely used as derivatizing agents for the spectrophotometric determination of other compounds, particularly those containing carbonyl groups. ajphs.comsjpas.com For example, the keto group of the drug nevirapine (B1678648) reacts with DNPH to form a red-colored hydrazone with a maximum absorbance at 470 nm, enabling its quantification in tablets. ajphs.com

Table 3: Spectrophotometric Determination Methods Involving Phenylhydrazine

Analyte Reagent(s) Wavelength (λmax) Key Feature Reference
Phenylhydrazine p-Nitrobenzaldehyde (NB) Not specified Simultaneous determination with hydrazine in micellar media. researchgate.net
Phenylhydrazine Thionine, Sodium Nitrite 602 nm Flow injection colorimetric procedure based on reaction with thionine. moca.net.ua
Phenylhydrazine Vanillin 410 nm Flow injection method based on condensation reaction. moca.net.ua

Applications in Complex Mixture Analysis (e.g., Oligosaccharides)

Phenylhydrazine derivatization is a highly effective tool for the analysis of complex carbohydrate mixtures, such as N-linked oligosaccharides released from glycoproteins. nih.govresearchgate.net Tagging the reducing end of an oligosaccharide with phenylhydrazine (PHN) provides several analytical advantages. nih.govresearchgate.net

The derivatization procedure is simple and typically involves incubating the carbohydrates with phenylhydrazine for about an hour at temperatures between 37-70°C. nih.govresearchgate.net The resulting phenylhydrazone derivatives exhibit enhanced sensitivity for both mass spectrometry (MS) and UV detection during HPLC separation. nih.gov This allows for the analysis of glycans by reversed-phase HPLC coupled with electrospray ionization mass spectrometry (HPLC/ESI-MS) or by matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). nih.govresearchgate.net

This technique is powerful for glycomic profiling. For instance, N-glycans released from proteins like ovalbumin or human IgG can be derivatized with phenylhydrazine and analyzed. nih.govacs.org The method allows for partial but useful separation by HPLC and yields abundant parent ions in MS, facilitating structural elucidation through tandem MS (MS/MS) experiments. nih.govnih.gov This approach helps in the characterization of oligosaccharide structures, including the assignment of isomers and the direct determination of glycosylation sites in proteins. nih.govacs.org

Theoretical and Computational Chemistry Studies of Phenylhydrazine Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to elucidating the electronic structure and predicting the reactivity of phenylhydrazine (B124118) systems. Ab initio and Density Functional Theory (DFT) are the primary QM methods employed for this purpose.

Studies have shown that the electronic properties of phenylhydrazine are significantly influenced by the orbital hybridization of its nitrogen atoms. rsc.org For instance, ab initio and DFT calculations have revealed a change in the hybridization of the β-nitrogen (Nβ) atom from sp³-like in the ground state (S₀) to sp²-like in the first excited state (S₁). rsc.org This suggests an involvement of the Nβ lone pair electrons in an extended p-p–π conjugation across the molecule's skeleton in the excited state. rsc.org

The reactivity of the phenylhydrazine system can be predicted by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.gov The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov In the context of phenylhydrazine hemioxalate, the protonation of the phenylhydrazine molecule by oxalic acid would lower the energy of the HOMO, influencing its reactivity in chemical processes.

Natural Bond Orbital (NBO) analysis is another powerful tool derived from QM calculations. It provides a detailed picture of charge distribution and intramolecular charge transfer interactions. For a phenylenediamine-phenylhydrazine-formaldehyde terpolymer, NBO analysis revealed significant stabilization from π-π* interactions, with stabilization energies reaching up to 20.95 kcal/mol. nih.gov These types of interactions are also expected to play a role in the stability of the this compound salt.

Density Functional Theory (DFT) Applications in Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method for accurately predicting the geometric parameters and vibrational spectra of molecules like phenylhydrazine. The B3LYP functional is a popular choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, often yielding results in good agreement with experimental data. nih.govsciforum.net

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. For phenylhydrazine and its derivatives, calculated bond lengths and angles have been shown to compare well with experimental data obtained from X-ray diffraction. sciforum.net For example, in a study on N-(2-Amino-benzoyl)-N'-phenyl hydrazine (B178648), the calculated C=O bond distance using the B3LYP method was 1.24 Å, which is in good agreement with the experimental value. sciforum.net

Vibrational analysis based on DFT calculations is crucial for interpreting experimental infrared (IR) and Raman spectra. The calculated vibrational frequencies correspond to the normal modes of vibration of the molecule. mdpi.com Although there is often a systematic overestimation of frequencies due to the harmonic approximation, this can be corrected using scaling factors, typically around 0.965, leading to excellent agreement with experimental spectra. mdpi.comnih.gov For a phenylhydrazine-functionalized Si(111) surface, DFT-predicted N-H stretching vibrations were instrumental in confirming the successful grafting of the molecule. nih.govresearchgate.net

Below is a table showcasing a comparison of experimental and DFT-calculated vibrational frequencies for a phenylhydrazine derivative, illustrating the accuracy of this approach.

Functional GroupVibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹) (Scaled)
N-HStretching33043450-3629
C-H (aromatic)Stretching30273100-2600 (expected range)
CH₂Asymmetric Stretching-3033
CH₃Stretching31373051-3129
This table is illustrative, based on data from studies on phenylhydrazine derivatives. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful avenue for exploring the conformational landscape and intermolecular interactions of phenylhydrazine systems over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic behavior of molecules in different environments. chula.ac.ththaiscience.info

Conformational analysis is critical for flexible molecules like phenylhydrazine, which can adopt various spatial arrangements. MD simulations can identify the most stable conformers and the energy barriers between them. This is particularly relevant for this compound, where the interaction with the oxalate (B1200264) counter-ion can influence the preferred conformation of the phenylhydrazinium cation.

MD simulations are also invaluable for studying intermolecular interactions, such as hydrogen bonding. In the case of this compound, strong hydrogen bonds are expected to form between the protonated amino group of the phenylhydrazinium cation and the carboxylate groups of the hemioxalate anion. MD simulations can quantify the strength and lifetime of these hydrogen bonds, providing a detailed understanding of the forces that hold the crystal lattice together. Furthermore, these simulations can be used to study the interaction of the compound with solvent molecules, which is crucial for understanding its solubility and behavior in solution. researchgate.net

In drug discovery research, MD simulations are often used in conjunction with molecular docking to assess the stability of a ligand within a protein's binding site. nih.govresearchgate.net For instance, studies on hydrazone derivatives have employed MD simulations to confirm the stability of the ligand-protein complex and to identify promising inhibitor candidates. chula.ac.th

Computational Prediction of Spectroscopic Parameters and Experimental Validation

A key strength of computational chemistry is its ability to predict various spectroscopic parameters, which can then be validated against experimental measurements. This synergy between theory and experiment is crucial for accurate structure elucidation and characterization.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com DFT calculations have been shown to accurately predict both ¹H and ¹³C NMR chemical shifts for phenylhydrazine derivatives. nih.govmdpi.com Comparing the calculated spectra with experimental data helps in the unambiguous assignment of signals to specific atoms in the molecule. jocpr.com For example, in a study of a phenylenediamine-phenylhydrazine-formaldehyde terpolymer, the calculated ¹³C NMR signals for the phenyl ring of the phenylhydrazine moiety were in good agreement with the experimental peaks observed between 119 and 138 ppm. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.comdntb.gov.ua This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies (wavelengths) and oscillator strengths can be used to simulate a UV-Vis spectrum, which can then be compared with the experimental one. researcher.life Excellent agreement between theoretical and experimental spectra has been reported for various phenylhydrazine derivatives, aiding in the interpretation of their electronic properties. mdpi.comresearcher.life

Infrared (IR) Spectroscopy: As mentioned in section 5.2, DFT calculations provide reliable predictions of IR spectra. nih.govresearchgate.net The comparison between calculated and experimental vibrational frequencies allows for a detailed assignment of the absorption bands to specific molecular vibrations, confirming the presence of functional groups and providing structural information. nih.gov

The table below summarizes the application of computational methods in predicting spectroscopic parameters for phenylhydrazine systems.

Spectroscopic TechniqueComputational MethodPredicted Parameters
NMRDFT (GIAO)Chemical Shifts (¹H, ¹³C)
UV-VisTD-DFTTransition Energies, Oscillator Strengths
Infrared (IR)DFTVibrational Frequencies, Intensities

Reaction Pathway Analysis and Transition State Modeling using Computational Methods

Computational methods are indispensable for investigating the mechanisms of chemical reactions involving phenylhydrazine systems. By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Locating the transition state structure and calculating its energy allows for the determination of the activation energy, which is directly related to the reaction rate. researchgate.net

For reactions involving phenylhydrazine, such as the formation of hydrazones or the Knorr pyrazole (B372694) synthesis, computational studies have been used to elucidate complex reaction pathways. rsc.orgmgcub.ac.in For instance, in the Knorr synthesis, kinetic data combined with a microkinetic model revealed the involvement of unexpected reaction intermediates and autocatalysis. rsc.org

DFT calculations are commonly used to model transition states. researchgate.net For the tautomeric process of a benzylidene-phenyl hydrazine derivative, the transition state structure was optimized at the B3LYP/6-31G(d,p) level of theory, providing insights into the bond-breaking and bond-forming processes. researchgate.net Similarly, the reduction mechanism of Np(VI) by phenylhydrazine has been investigated theoretically, identifying the rate-determining step and comparing different possible mechanisms. acs.org The oxidation of phenylhydrazine, a reaction that can lead to the formation of free radicals, has also been the subject of mechanistic studies. cdnsciencepub.comacs.org These computational analyses provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone. acs.org

Applications of Phenylhydrazine As a Chemical Reagent in Academic Research

Role in Complex Organic Synthesis and Medicinal Chemistry Building Blocks

Phenylhydrazine (B124118) is an indispensable building block in the synthesis of organic molecules, particularly for creating heterocyclic structures that form the core of many pharmaceutical agents. Its ability to readily react with carbonyl compounds and participate in cyclization reactions makes it a staple in the synthetic organic chemist's toolkit.

The most prominent application of phenylhydrazine is in the synthesis of nitrogen-containing heterocycles like indoles and pyrazoles, which are prevalent motifs in biologically active compounds.

Indole (B1671886) Synthesis: The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for preparing indoles. nih.govresearchgate.net This acid-catalyzed reaction involves the condensation of a phenylhydrazine (or a substituted derivative) with an aldehyde or ketone to form a phenylhydrazone intermediate. researchgate.netsci-hub.st This intermediate, upon heating in the presence of an acid catalyst (such as Brønsted or Lewis acids), undergoes a tandfonline.comtandfonline.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the final indole product. nih.govresearchgate.net Phenylhydrazine salts, including the hydrochloride or hemioxalate, are commonly used as the source of the reagent, providing stability and facilitating the reaction under the required acidic conditions. nih.gov The versatility of this reaction allows for the synthesis of a wide array of substituted indoles, which are key components in pharmaceuticals like the antimigraine triptan class of drugs. nih.gov

Table 1: Overview of Fischer Indole Synthesis

FeatureDescription
Reaction Name Fischer Indole Synthesis
Reactants Phenylhydrazine (or its salt form) and an aldehyde or ketone. sci-hub.st
Key Intermediate Phenylhydrazone
Conditions Acidic (Brønsted or Lewis acids like HCl, ZnCl₂, PPA). nih.gov
Core Mechanism tandfonline.comtandfonline.com-sigmatropic rearrangement of the enehydrazine tautomer. researchgate.net
Product Substituted or unsubstituted indoles.
Significance A primary method for synthesizing the indole nucleus, crucial for many pharmaceuticals and natural products. nih.gov

Pyrazole (B372694) Synthesis: Phenylhydrazine is also a key precursor in the Knorr pyrazole synthesis, another classic condensation reaction. This method involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound (like a β-ketoester) to form a pyrazole ring. electrochemsci.orgpnu.ac.irbohrium.com The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole or a pyrazolone (B3327878) derivative. electrochemsci.org The reaction is typically acid-catalyzed. pnu.ac.irbohrium.com Pyrazoles are a class of heterocyclic compounds with significant pharmacological applications, including anti-inflammatory drugs like celecoxib (B62257) and analgesic agents like antipyrine. pnu.ac.ir

While phenylhydrazine itself is achiral, it is a valuable tool in the field of stereochemistry, particularly for the resolution of racemic mixtures of carbonyl compounds and as a component in asymmetric synthesis.

The reaction of phenylhydrazine with a chiral aldehyde or ketone results in the formation of a phenylhydrazone. If the carbonyl compound is racemic, this reaction produces a mixture of diastereomeric hydrazones. Because diastereomers have different physical properties, they can often be separated using standard laboratory techniques like chromatography or crystallization. Once separated, the individual diastereomers can be hydrolyzed to recover the pure enantiomers of the original carbonyl compound, thus achieving chiral resolution. This principle was famously applied by Emil Fischer to separate different sugar isomers. nih.gov

Furthermore, phenylhydrazine can be incorporated into more complex, chiral derivatizing agents. For instance, new chiral hydrazine reagents have been synthesized that react with chiral carbonyl compounds to form diastereomers that are easily separable by High-Performance Liquid Chromatography (HPLC). nih.gov This allows for the analytical determination of the enantiomeric excess of chiral ketones and aldehydes. Research has also explored the palladium-catalyzed asymmetric hydrogenation of fluorinated hydrazones (derived from phenylhydrazine precursors) to generate chiral fluorinated hydrazines, which are valuable building blocks for pharmaceuticals and agrochemicals. researchgate.net These stereoselective transformations highlight the potential for creating specific chiral centers using phenylhydrazine-based chemistry. mdpi.com

Development of Advanced Analytical Methods and Sensing Technologies

Phenylhydrazine and its derivatives play a crucial role in analytical chemistry, both as derivatizing agents to enhance the detection of other molecules and as the target analyte for newly developed electrochemical sensors.

Many aldehydes and ketones are volatile, unstable, and lack a strong chromophore, making their direct detection at trace levels difficult. Phenylhydrazine derivatives, most notably 2,4-dinitrophenylhydrazine (B122626) (DNPH), are widely used as derivatizing reagents to overcome these challenges. nih.govresearchgate.netsci-hub.st This technique is a cornerstone of environmental analysis for monitoring carbonyl compounds in air, water, and soil samples. nih.gov

The derivatization reaction converts the target carbonyl compounds into stable, non-volatile 2,4-dinitrophenylhydrazone derivatives. ijcpa.in These derivatives possess a strong chromophore, allowing for highly sensitive detection using HPLC with ultraviolet (UV) absorption spectroscopy. nih.gov This method significantly improves sensitivity, selectivity, and stability, enabling the accurate quantification of trace-level carbonyls in complex matrices such as automobile exhaust or pharmaceutical drug substances. nih.govijcpa.in The resulting hydrazones can also be analyzed with mass spectrometry for definitive identification. nih.govnih.gov

Table 2: Phenylhydrazine Derivatives in Analytical Derivatization

Derivatizing AgentTarget AnalytesAnalytical Technique(s)Application Areas
2,4-Dinitrophenylhydrazine (DNPH) Aldehydes, KetonesHPLC-UV, LC-MSEnvironmental air/water, industrial, biological
2-Nitrophenylhydrazine (2-NPH) Aldehydes, KetonesHPLC-DAD, LC-MSIndustrial, biological samples
Phenylhydrazine OligosaccharidesHPLC, Mass SpectrometryGlycobiology, proteomics

Due to its toxicity and widespread industrial use, the sensitive and selective detection of phenylhydrazine itself is an important analytical goal. In recent years, significant research has focused on developing electrochemical sensors for this purpose. These sensors offer advantages such as high sensitivity, rapid response, and low cost. nih.govrsc.org

The principle of these sensors relies on the electrocatalytic oxidation of phenylhydrazine on the surface of a chemically modified electrode. nanochemres.org Researchers have fabricated sensors using a variety of nanomaterials to enhance performance, including:

Metal Oxide Nanostructures: ZnO-Fe₂O₃ microwires and other zinc oxide-based nanomaterials have been used to construct highly sensitive sensors for phenylhydrazine. electrochemsci.orgresearchgate.net

Ferrite (B1171679) Nanoparticles: Nanoparticles such as Cd₀.₅Mg₀.₅Fe₂O₄ have been employed as efficient electron mediators for fabricating robust and reliable phenylhydrazine sensors. nih.gov

Carbon Nanotube (CNT) Composites: Carbon paste electrodes modified with ferrocene (B1249389) monocarboxylic acid and CNTs have shown excellent performance for the electrocatalytic oxidation of phenylhydrazine, allowing for its determination at micromolar concentrations. tandfonline.com

These advanced sensors can detect phenylhydrazine in various real-world samples, contributing to environmental monitoring and industrial safety. researchgate.net

Applications in Material Science and Nanotechnology

The reactivity of phenylhydrazine also lends itself to applications in material science and the synthesis of novel nanomaterials and polymers. Its role often involves acting as a chemical intermediate, a reducing agent, or a structural component in the final material.

In the field of nanotechnology, phenylhydrazine has been used in the synthesis of various nanomaterials designed for specific functions. For example, it is a component in the wet-chemical synthesis of ZnO-Fe₂O₃ microwires and ferrite nanoparticles, which are subsequently used to fabricate chemical sensors as described in the previous section. electrochemsci.orgnih.gov This highlights a direct link between its role in synthesis and its application in functional devices.

Recent research in renewable energy has identified a novel role for phenylhydrazine derivatives in the development of next-generation solar cells. Specifically, derivatives of phenylhydrazine have been investigated as reductants and passivators for tin-lead perovskite precursors. rsc.org By preventing the unwanted oxidation of Sn²⁺, these additives help to improve the power conversion efficiency and long-term stability of the resulting perovskite solar cells. rsc.org

Furthermore, phenylhydrazine can be incorporated into polymer structures. A terpolymer synthesized from p-phenylenediamine, phenylhydrazine, and formaldehyde (B43269) has been reported, with studies suggesting its potential as an anti-inflammatory agent. nih.gov This demonstrates how phenylhydrazine can serve as a monomeric unit to build functional macromolecules with potential biomedical applications.

Synthesis of Polymeric Materials and Terpolymers

Phenylhydrazine can act as a monomer in condensation polymerization reactions to form copolymers and terpolymers with tailored properties. Its reactive amino groups allow it to be incorporated into polymer backbones, influencing the final material's characteristics such as solubility, electrical conductivity, and thermal stability.

One notable example is the synthesis of a p-phenylenediamine-phenylhydrazine-formaldehyde (PPHF) terpolymer. This material is created through a condensation reaction involving phenylhydrazine, p-phenylenediamine, and formaldehyde. The synthesis is typically conducted in a high-boiling solvent like dimethylformamide (DMF) and refluxed at elevated temperatures (e.g., 130°C) for several hours. The resulting dark brown terpolymer resin demonstrates solubility in polar aprotic solvents such as dimethylsulphoxide (DMSO) as well as in acids like HCl and H₂SO₄.

Another area of research involves the chemical oxidative copolymerization of phenylhydrazine salts, such as phenyl hydrazine hydrochloride, with other monomers. For instance, a copolymer with a nanostructure has been synthesized using phenyl hydrazine hydrochloride and 4,4′-diaminodiphenyl sulfone (DADPS) in an acidic medium with potassium persulphate as the oxidizing agent. This process, carried out at low temperatures (0-5°C) followed by stirring at room temperature, yields a copolymer with notable electrical conductivity (2.14x10⁻² S cm⁻¹) and solubility in organic solvents like chloroform, DMF, DMSO, and tetrahydrofuran (B95107) (THF). rsc.org The formation and characteristics of such copolymers are confirmed through various analytical techniques, including FTIR, ¹H NMR, and scanning electron microscopy (SEM). rsc.org

The table below summarizes the components and conditions for the synthesis of representative polymers incorporating phenylhydrazine.

Polymer TypeMonomer 1Monomer 2Monomer 3 / ReagentCatalyst / MediumTemperatureResulting Polymer Properties
Terpolymer p-PhenylenediaminePhenylhydrazineFormaldehydeDimethylformamide (DMF)130°CSoluble in DMSO, HCl, H₂SO₄
Copolymer Phenyl hydrazine hydrochloride4,4′-diaminodiphenyl sulfonePotassium persulphate (oxidant)1 M HCl0-5°C, then Room Temp.Electrical conductivity of 2.14x10⁻² S cm⁻¹; Soluble in Chloroform, DMF, DMSO, THF

Role in Nanoparticle Synthesis and Stabilization

In the field of nanotechnology, phenylhydrazine and its derivatives are recognized for their potential as chemical reducing agents and stabilizers in the synthesis of metallic nanoparticles. The formation of nanoparticles from metal salts requires a reducing agent to convert metal ions into uncharged atoms, which then aggregate to form nanoparticles. The stability of these nanoparticles is crucial to prevent uncontrolled growth and agglomeration, a role often fulfilled by capping or stabilizing agents.

The chemical activity of phenylhydrazine is centered on its hydrazine moiety (-NHNH₂). Hydrazine and its derivatives, such as hydrazine hydrate (B1144303) and hydrazine sulfate (B86663), are well-established and powerful reducing agents used to synthesize various metallic nanoparticles, including silver (Ag) and gold (Au). mdpi.comresearchgate.net They effectively reduce metal ions (e.g., Ag⁺) to their metallic state (Ag⁰) in solution. The reaction mechanism involves the oxidation of the hydrazine group while the metal ions are reduced.

While extensive literature exists for hydrazine, direct studies employing phenylhydrazine specifically for nanoparticle synthesis are less common. However, the functional principle remains the same. The hydrazine group in phenylhydrazine provides the necessary reducing power. Furthermore, the phenyl group attached to the hydrazine moiety can play a crucial role in stabilizing the newly formed nanoparticles. This stabilization can occur through electrostatic interactions or the adsorption of the phenyl rings onto the nanoparticle surface, creating a protective layer that prevents aggregation and controls particle size. For example, research on related hydrazino-isatin derivatives has shown that the hydrazine group is responsible for the reduction of silver ions and that these organic molecules can adsorb onto the surface of the silver nanoparticles, contributing to their stability. dovepress.com Similarly, other aromatic amines like aniline (B41778) have been used as stabilizers to control the morphology and size of silver nanoparticles. dovepress.com

This dual functionality—acting as both a reducing agent and a stabilizing agent—makes phenylhydrazine a compound of significant interest for the simple, one-step, and cost-effective synthesis of stable metallic nanoparticles.

Emerging Research Frontiers and Future Directions in Phenylhydrazine Chemistry

Development of Sustainable and Environmentally Benign Synthesis and Application Protocols

The principles of green chemistry are increasingly being applied to the synthesis and use of phenylhydrazine (B124118) derivatives to minimize environmental impact. Research efforts are focused on replacing hazardous reagents and solvents, reducing energy consumption, and improving reaction efficiency.

Conventional synthesis methods for phenylhydrazine often involve diazotization of aniline (B41778) followed by reduction, which can produce significant waste and require stringent temperature control. orgsyn.orggoogle.com Modern approaches seek to circumvent these issues. One innovative method uses aniline and butanone azine with a recyclable hydrazonium salt catalyst, offering a simpler process with lower energy consumption and fewer byproducts. google.com

For the synthesis of phenylhydrazine derivatives like hydrazones and pyrazoles, several environmentally benign protocols have been developed. These methods often employ non-toxic catalysts, alternative energy sources, and solvent-free or aqueous reaction media.

Key green methodologies include:

Microwave-Assisted Organic Synthesis (MAOS): This technique significantly accelerates reaction rates, leading to higher yields in shorter times compared to conventional heating. For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives using phenylhydrazine saw yields increase from 80% in 1.4 hours (conventional) to 88% in just 25 minutes under microwave irradiation. rsc.org Similarly, osazone formation from sugars, a classic application of phenylhydrazine, is rendered more energy-efficient and rapid using microwaves. ajgreenchem.com

Solvent-Free and Catalyst-Free Reactions: High hydrostatic pressure (HHP) has been effectively used to synthesize hydrazones from phenylhydrazines and benzaldehydes without any solvent or catalyst, achieving high yields with ~90% atom economy. mdpi.com Another approach uses a nanostructured diphosphate (B83284) (Na2CaP2O7) catalyst for phenylhydrazone synthesis in a solvent-free medium, with the catalyst being easily recoverable and reusable. researchgate.net

Use of Benign Catalysts and Media: Simple, inexpensive, and non-toxic catalysts like sodium chloride (NaCl) have been shown to effectively promote the one-pot, three-component synthesis of pyrazole (B372694) derivatives in aqueous media at room temperature. growingscience.com Other research highlights the use of ultrasound irradiation and ionic liquids as green alternatives to conventional heating and volatile organic solvents. arabjchem.org

Table 1: Comparison of Green Synthesis Protocols for Phenylhydrazine Derivatives

Method Catalyst/Condition Substrates Product Key Advantages Reference(s)
Microwave Irradiation SnCl₂ Substituted aldehydes, 2,4-dinitrophenyl hydrazine (B178648), ethyl acetoacetate, malononitrile Pyrano[2,3-c]pyrazole derivatives Reduced reaction time (25 min vs 1.4 h), higher yield (88% vs 80%) rsc.org
High Hydrostatic Pressure Solvent- and catalyst-free Substituted benzaldehydes, phenylhydrazines Hydrazones Eliminates catalyst/solvent disposal, high atom economy, room temperature reaction mdpi.com
Nanocatalysis Nanostructured Diphosphate Na₂CaP₂O₇ Benzaldehyde, phenylhydrazine Phenylhydrazones Solvent-free, reusable catalyst, high conversion rates researchgate.net
Aqueous Media Sodium Chloride (NaCl) Malononitrile, phenyl hydrazine, aromatic aldehyde Pyrazole 4-carbonitrile derivatives Use of water as solvent, room temperature, simple work-up growingscience.com
Ultrasound Irradiation None 3-Oxopropanenitriles, phenylhydrazine Pyrazole derivatives High yields (77-92%), reduced reaction time compared to conventional heating arabjchem.org

Exploration of Novel Derivatization Reagents and Methodologies

Phenylhydrazine is a cornerstone derivatizing agent, primarily used to react with carbonyl groups in aldehydes, ketones, and sugars. This reaction converts the analytes into phenylhydrazones, which are more readily detectable by techniques like UV-Vis spectrophotometry and mass spectrometry. nih.gov Research in this area focuses on developing new reagents and methods to enhance sensitivity, selectivity, and efficiency, particularly for complex biological and pharmaceutical samples.

A significant challenge in analyzing certain compounds, like the drug valproic acid, is the lack of a chromophore, making direct UV detection difficult. bohrium.com Derivatization with phenylhydrazine or its derivatives introduces a UV-active moiety. A novel microwave-assisted derivatization of valproic acid with phenylhydrazine hydrochloride (PH HCl) reduces the process to just 50 seconds, creating a stable derivative suitable for HPLC-UV analysis. bohrium.com

For determining residual phenylhydrazines in drug substances, a pre-column derivatization method using 4-nitrobenzaldehyde (B150856) has been developed. rsc.org This reagent was selected because its derivative exhibits a significant redshift in its maximum absorption wavelength to 416 nm, which minimizes interference from the drug matrix and the reagent itself. rsc.org

Other advanced derivatization reagents based on the phenylhydrazine structure include:

3-Nitrophenylhydrazine (3-NPH): This reagent is widely used to derivatize metabolites containing carboxyl and carbonyl groups, such as fatty acids, amino acids, and bile acids, for LC-MS analysis. acs.orgnih.gov It enables sensitive and comprehensive detection of metabolite classes like N-acyl glycines in biological samples with a simple, rapid reaction in an aqueous solution. acs.orgnih.gov

Fluorescamine: In a newly developed thin-layer chromatography (TLC) method, phenylhydrazine is derivatized with fluorescamine. The resulting derivative is highly fluorescent, allowing for quantification down to 200 picograms per spot, a sensitivity suitable for industrial hygiene air monitoring. nih.gov

Table 2: Modern Derivatization Reagents for Phenylhydrazine and its Analytes

Reagent Analyte Type Analytical Technique Key Features Reference(s)
Phenylhydrazine hydrochloride Carboxylic acids (e.g., Valproic Acid) HPLC-UV Microwave-assisted method; rapid (50s); introduces a chromophore. bohrium.com
4-Nitrobenzaldehyde Residual Phenylhydrazines HPLC Pre-column derivatization; derivative absorbs at 416 nm, reducing matrix interference. rsc.org
3-Nitrophenylhydrazine (3-NPH) Carboxyl- and carbonyl-containing metabolites LC-MS High sensitivity; broad coverage of metabolite classes; rapid reaction in aqueous solution. acs.orgnih.gov
Fluorescamine Phenylhydrazine TLC-Fluorescence High sensitivity (picogram level); suitable for air monitoring. nih.gov
Iodo Derivatization Residual Phenylhydrazine LC-ICP-MS Novel method for sensitive quantification in antipyrine. jsac.or.jp

Advanced Hybrid Computational-Experimental Approaches for Chemical Discovery

The integration of computational chemistry with experimental synthesis and testing has become a powerful strategy in modern chemical research. For phenylhydrazine derivatives, techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in designing new molecules with targeted biological activities and predicting their properties before synthesis.

Molecular Docking studies simulate the interaction between a ligand (e.g., a phenylhydrazine derivative) and a target protein's active site. This approach is widely used to screen for potential drug candidates. For example, novel phenylhydrazine derivatives of piperidones were synthesized and subjected to molecular docking against various cancer-related proteins. asianpubs.orgresearchgate.net The studies revealed significant binding potency, with one compound showing a glide score of -7.88 against the dihydrofolate reductase protein, indicating strong potential as a lead molecule for cancer drug development. asianpubs.orgresearchgate.net Similar docking studies have been performed to evaluate phenylhydrazine carboxamides as inhibitors of ectonucleoside triphosphate diphosphohydrolase (NTPDase) and fluoro- and chlorophenylhydrazine Schiff bases as potential treatments for Alzheimer's disease. dergipark.org.trnih.gov

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models help in understanding which structural features are crucial for activity and in designing more potent compounds. A 3D-QSAR study on phenylhydrazine-substituted tetronic acid derivatives developed CoMFA and CoMSIA models with high predictive ability (q² values of 0.565 and 0.823, respectively) for their antifungal activity against Botrytis cinerea. nih.gov These results provide a practical tool for designing novel antifungal agents. nih.gov Other QSAR studies have been applied to understand the cytokinin-activity of phenyl urea (B33335) derivatives and to develop novel quinazolinone derivatives as antitumor agents. jlu.edu.cnekb.eg

These computational methods, when used in conjunction with experimental work, accelerate the discovery process, reduce costs, and provide deep insights into the mechanisms of action at a molecular level.

Table 3: Examples of Computational Studies on Phenylhydrazine Derivatives

Study Type Derivative Class Biological Target/Activity Key Findings Reference(s)
Molecular Docking Phenyl hydrazine derivatives of piperidones Anticancer (e.g., Dihydrofolate reductase) Identified derivatives with high binding potency (Glide score -7.88). asianpubs.orgresearchgate.net
Molecular Docking Oxoindolin phenylhydrazine carboxamides NTPDase inhibitors Identified potent and selective inhibitors; docking results complied with in vitro data. nih.gov
3D-QSAR (CoMFA/CoMSIA) Phenylhydrazine substituted tetronic acids Antifungal (Botrytis cinerea) Generated predictive models (q² up to 0.823) to guide synthesis of more potent compounds. nih.gov
Molecular Docking Fluoro and chlorophenylhydrazine Schiff bases Alzheimer's disease (AChE inhibition) Docking studies carried out to investigate potential therapeutic use. dergipark.org.tr

Investigation of Phenylhydrazine-Based Ligands in Advanced Coordination Chemistry

Phenylhydrazine and its derivatives, particularly Schiff bases formed by condensing phenylhydrazine with aldehydes or ketones, are versatile ligands in coordination chemistry. amazonaws.comchemrxiv.org They can coordinate to metal ions through nitrogen and, in some cases, oxygen or sulfur atoms, forming stable metal complexes with diverse geometries and interesting properties. amazonaws.comuobaghdad.edu.iq The biological activity of these ligands is often enhanced upon chelation with metal ions. mdpi.com

Research in this field involves the synthesis, characterization, and application of these metal complexes. For example, a series of mixed-ligand complexes with the general formula [ML₁L₂], where M is Co(II), Ni(II), or Cu(II) and L₁ is a salicylaldehyde (B1680747) phenylhydrazine Schiff base, were synthesized and found to have an octahedral geometry. amazonaws.com In another study, a new ligand, (N-Carboxymethyl-N-phenyl-hydrazino)-acetic acid, was prepared from phenylhydrazine and used to synthesize octahedral complexes with Cu(II), Co(II), and Cr(III), and a square planar complex with Pd(II). uobaghdad.edu.iq

The coordination mode of these ligands can be finely tuned. Hydrazones derived from phenylhydrazine can act as bifunctional ligands. nih.govacs.org For instance, when reacted with titanium complexes, salicylaldehyde phenylhydrazone forms a κ³N,N,O coordination mode through double deprotonation of the hydrazone N-H and the salicyl O-H groups. nih.govacs.org Similarly, 2-pyridinecarboxaldehyde (B72084) phenylhydrazone can form a κ³N,N,N ligand system. nih.govacs.org

These complexes are investigated for various applications, including their potential as catalysts and their biological activities. Copper(II) and Zinc(II) complexes of Schiff bases derived from phenylhydrazine have been synthesized and characterized, with the copper complexes showing notable antibacterial activity. chemrxiv.orgderpharmachemica.comiiste.org

Table 4: Properties of Metal Complexes with Phenylhydrazine-Based Ligands

Metal Ion(s) Ligand Type Proposed Geometry Characterization Methods Reference(s)
Co(II), Ni(II), Cu(II) Salicylaldehyde phenyl hydrazine (Schiff base) Octahedral Elemental analysis, FTIR, UV-Vis, Magnetic moment amazonaws.com
Cu(II), Co(II), Cr(III) (N-Carboxymethyl-N-phenyl-hydrazino)-acetic acid Octahedral C.H.N. analysis, IR, UV-Vis, ¹H-NMR, ¹³C-NMR uobaghdad.edu.iq
Pd(II) (N-Carboxymethyl-N-phenyl-hydrazino)-acetic acid Square Planar C.H.N. analysis, IR, UV-Vis, ¹H-NMR, ¹³C-NMR uobaghdad.edu.iq
Cu(II) 2,2'-malonylbis(N-phenylhydrazine-1-carbothioamide) Square Planar IR, Electronic spectra, Magnetic moment, ESR, TGA ekb.eg
Co(II), Ni(II) 2,2'-malonylbis(N-phenylhydrazine-1-carbothioamide) Octahedral IR, Electronic spectra, Magnetic moment, TGA ekb.eg
Ti(IV) Salicylaldehyde phenylhydrazone κ³N,N,O coordination NMR, X-ray crystallography nih.govacs.org
Cu(II), Zn(II) Phenyl hydrazine Schiff bases Octahedral (for Cu(II)) Elemental analysis, IR, UV-Vis, NMR chemrxiv.orgderpharmachemica.comiiste.org

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